molecular formula C8H11IO2 B2552612 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one CAS No. 2138222-34-9

5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one

Cat. No.: B2552612
CAS No.: 2138222-34-9
M. Wt: 266.078
InChI Key: UYUVPGJSFCBNLX-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is a spirocyclic lactone featuring a rigid bicyclic framework with an iodomethyl substituent at the 5-position. Its molecular formula is C₈H₁₁IO₂, and the calculated molecular weight is 266.08 g/mol (derived from structural analysis; conflicting data in likely contains typographical errors). This compound is of interest in medicinal chemistry and catalysis due to its ability to act as a halogen bond donor and its utility in constructing complex heterocycles.

Properties

IUPAC Name

5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO2/c9-5-6-8(2-1-3-8)4-7(10)11-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUVPGJSFCBNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)OC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a spirocyclic ketone using iodine and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of spirocyclic amines, thiols, or ethers.

    Oxidation: Formation of spirocyclic oxo compounds.

    Reduction: Formation of spirocyclic alcohols.

Scientific Research Applications

5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in diverse chemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one and related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Applications
This compound Spirocyclic lactone with iodomethyl substituent 266.08 Halogen bonding, rigid backbone Catalysis, intermediate in bioactive molecule synthesis
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one (CAS: 2168445-09-6) 6-aza analog (nitrogen replaces oxygen) 265.1 Enhanced basicity, hydrogen bonding capacity Versatile scaffold in drug discovery
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride (CAS: 2138513-56-9) Aminomethyl substituent with hydrochloride salt Not reported Improved solubility, ionic character Biological testing, peptidomimetics
2-Oxa-6-azaspiro[3.4]octan-7-one Mixed heteroatoms (2-oxa, 6-aza) 127.14 Dual hydrogen bond acceptor/donor sites Building block for spirocyclic libraries
2,6-Diazaspiro[3.4]octan-7-one Two nitrogen atoms in the spiro framework Not reported High polarity, potential for metal coordination Medicinal chemistry (e.g., kinase inhibitors)
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Triaza system with methoxyethyl and methyl groups 243.72 Complex stereochemistry, multifunctional sites Targeted therapeutics (e.g., CNS disorders)

Key Research Findings

Halogen Bonding and Catalytic Utility: The iodomethyl group in this compound enables halogen bonding, which has been exploited in asymmetric catalysis. For example, highlights its role in synthesizing chiral epoxyesters and furans while preserving olefin functionality. In contrast, non-iodinated analogs (e.g., 5-Oxaspiro[3.4]octan-7-one) lack this halogen-mediated reactivity, limiting their catalytic scope.

notes that 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one is marketed as a "versatile small molecule scaffold" due to its adaptability in diverse synthetic pathways. Mixed heteroatom systems (e.g., 2-oxa-6-azaspiro[3.4]octan-7-one) exhibit unique solubility profiles and are prioritized in fragment-based drug discovery.

Biological Activity: Sigma-2 receptor ligands derived from spirocyclic lactones, such as 7-(2-(4-phenylpiperazin-1-yl)ethyl)-6-oxaspiro[3.4]octan-5-one (), demonstrate the importance of substituent flexibility in receptor binding. The hydrochloride salt of 5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one () is tailored for aqueous solubility, making it suitable for in vitro assays.

Biological Activity

5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a distinctive spirocyclic framework, characterized by an iodomethyl group that enhances its reactivity. The presence of both iodine and oxygen in its structure contributes to its potential interaction with various biological targets.

The mechanism of action for this compound involves:

  • Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds that may alter biological pathways.
  • Target Interaction : The compound has shown the ability to inhibit specific enzymes or receptors, potentially affecting processes such as DNA replication and repair, which are crucial in cancer biology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Activity : Its structural analogs have demonstrated anticancer effects, prompting studies into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

  • Antimicrobial Efficacy : A study highlighted the antibacterial activity of compounds similar to this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant potency .
  • Anticancer Potential : Research on spirocyclic compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against Hela cells, revealing IC50 values that suggest effective cytotoxicity.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesNotable Biological Activities
This compoundSpirocyclic with iodomethylPotential antimicrobial and anticancer
5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-oneSimilar spirocyclic structureEnhanced reactivity; studied for drug development
2,6-Diazaspiro[3.4]octan-7-oneAzaspiro structureDistinct pharmacological profiles

Research Applications

The unique properties of this compound make it a valuable compound for various applications:

  • Pharmaceutical Development : Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting microbial infections and cancer.
  • Chemical Synthesis : It serves as a building block in synthesizing more complex molecules for research purposes.

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